molecular formula C15H9I2NO2 B590086 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole CAS No. 138222-00-1

3-(3,5-Diiodo-4-hydroxybenzoyl)-indole

Cat. No. B590086
CAS RN: 138222-00-1
M. Wt: 489.051
InChI Key: RTPAVBYYXYONLJ-UHFFFAOYSA-N
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Description

“2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran” is a related compound of Amiodarone , a non-selective ion channel blocker . It has a molecular formula of C19H16I2O3 and a molecular weight of 546.14 .


Synthesis Analysis

The synthesis process of “2-butyl-3-(4-hydroxy-3,5-diiodo benzoyl) benzofuran” includes several steps :

  • The reflux reaction between 2-butyl-3-(4-hydroxybenzoyl) benzofuran and iodine under the action of oxidant and acid-binding agent in solvent to obtain 2-butyl-3-(4-hydroxy-3,5-diiodo benzoyl) benzofuran .


Molecular Structure Analysis

The molecular structure of “2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran” consists of 19 carbon atoms, 16 hydrogen atoms, 2 iodine atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran” appears as a white to off-white crystalline powder . It has a melting point of 142-144°C, a boiling point of 536.8±50.0 °C (Predicted), and a density of 1.864 .

properties

IUPAC Name

(4-hydroxy-3,5-diiodophenyl)-(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9I2NO2/c16-11-5-8(6-12(17)15(11)20)14(19)10-7-18-13-4-2-1-3-9(10)13/h1-7,18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPAVBYYXYONLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC(=C(C(=C3)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661657
Record name (4-Hydroxy-3,5-diiodophenyl)(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Diiodo-4-hydroxybenzoyl)-indole

CAS RN

138222-00-1
Record name (4-Hydroxy-3,5-diiodophenyl)(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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